molecular formula C21H29N5O2S B5526052 4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine

4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine

Cat. No. B5526052
M. Wt: 415.6 g/mol
InChI Key: IPVYFJBVQHXNFE-UHFFFAOYSA-N
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Description

4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Crystal Engineering and Supramolecular Chemistry

  • The principles of crystal engineering are applied to prepare organic co-crystals and salts involving pyridine derivatives, demonstrating the utility of such compounds in disrupting hydrogen-bonded dimers within parent sulfa drug crystals. This approach facilitates access to both co-crystals and salts, highlighting the versatility of pyrimidine derivatives in crystal design and the formation of diverse hydrogen-bond motifs (Elacqua et al., 2013).

Antimicrobial Activity

  • Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety have shown promising antimicrobial activities. Such compounds were prepared using a starting material that shares structural similarities with the query compound, indicating the potential antimicrobial applications of related sulfonyl-containing heterocycles (Ammar et al., 2004).

Antiproliferative Activity Against Cancer Cell Lines

  • A series of derivatives have been synthesized for evaluation of their antiproliferative effect against human cancer cell lines. These studies underscore the potential of pyrimidine derivatives in cancer therapy, with certain compounds exhibiting significant activity and thereby warranting further research (Mallesha et al., 2012).

Development of Multifunctional Antioxidants

  • Analogues of the compound , possessing free radical scavenger groups and chelating groups, have been synthesized and evaluated for their ability to protect human cells against oxidative stress. This research highlights the application of such compounds in the preventive treatment of age-related diseases, such as cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Pharmaceutical Development

  • Piperazinyl-glutamate-pyrimidines have been developed as potent P2Y12 antagonists, showcasing the potential of pyrimidine derivatives in the inhibition of platelet aggregation. This research illustrates the compound's utility in fine-tuning pharmacokinetic and physicochemical properties for therapeutic applications (Parlow et al., 2009).

Future Directions

The future research directions for this compound could involve exploring its potential pharmacological uses, given the known activities of similar pyrimidine derivatives .

properties

IUPAC Name

4-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2S/c1-17-6-7-18(2)19(16-17)29(27,28)26-14-12-24(13-15-26)20-8-9-22-21(23-20)25-10-4-3-5-11-25/h6-9,16H,3-5,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVYFJBVQHXNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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